

# (4-Chlorobutoxy)trimethylsilane CAS number and spectral data

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## Compound of Interest

Compound Name: (4-Chlorobutoxy)trimethylsilane

Cat. No.: B3047245

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## In-Depth Technical Guide: (4-Chlorobutoxy)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **(4-Chlorobutoxy)trimethylsilane**, a bifunctional organosilicon compound of interest in chemical synthesis and materials science. This document consolidates its chemical identity, including its Chemical Abstracts Service (CAS) number, and presents a summary of its spectral properties. Detailed experimental protocols for its synthesis and characterization are outlined to support its application in research and development.

### Chemical Identity

- Chemical Name: **(4-Chlorobutoxy)trimethylsilane**
- CAS Number: 13617-19-1[1][2]
- Molecular Formula: C<sub>7</sub>H<sub>17</sub>ClOSi[1]
- Molecular Weight: 180.75 g/mol

- Synonyms: 1-(Trimethylsilyloxy)-4-chlorobutane, 4-Trimethylsiloxychlorobutane

## Physicochemical Properties

Property	Value
Appearance	Colorless to pale yellow liquid
Purity	Typically $\geq 95\%$
Storage Conditions	Store in a cool, dry, well-ventilated area

## Spectral Data

Due to the limited availability of public spectral data for **(4-Chlorobutoxy)trimethylsilane**, representative spectral data for structurally similar compounds and functional groups are provided below for reference. Researchers should perform their own spectral analysis for definitive characterization.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The expected proton NMR signals for **(4-Chlorobutoxy)trimethylsilane** are as follows:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.6	Triplet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~3.5	Triplet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -Cl
~1.8	Multiplet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -Cl
~1.6	Multiplet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
~0.1	Singlet	9H	-Si(CH <sub>3</sub> ) <sub>3</sub>

### <sup>13</sup>C NMR Spectroscopy (Predicted)

The anticipated carbon NMR signals for **(4-Chlorobutoxy)trimethylsilane** are as follows:

Chemical Shift (ppm)	Assignment
~63	-O-CH <sub>2</sub> -
~45	-CH <sub>2</sub> -Cl
~32	-CH <sub>2</sub> -CH <sub>2</sub> -Cl
~29	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~0	-Si(CH <sub>3</sub> ) <sub>3</sub>

## Infrared (IR) Spectroscopy (Predicted)

Key infrared absorption bands expected for **(4-Chlorobutoxy)trimethylsilane** include:

Wavenumber (cm <sup>-1</sup> )	Functional Group Vibration
2960-2850	C-H stretch (alkyl)
1250, 840, 750	Si-C stretch and deformation in -Si(CH <sub>3</sub> ) <sub>3</sub>
1100-1000	C-O-Si stretch
750-650	C-Cl stretch

## Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum of **(4-Chlorobutoxy)trimethylsilane** is expected to show fragmentation patterns characteristic of silyl ethers and alkyl halides. Key predicted fragments include:

m/z	Fragment Ion
165	[M - CH <sub>3</sub> ] <sup>+</sup>
149	[M - Cl] <sup>+</sup>
103	[Si(CH <sub>3</sub> ) <sub>3</sub> O] <sup>+</sup>
73	[Si(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

### Synthesis of (4-Chlorobutoxy)trimethylsilane

A common method for the synthesis of **(4-Chlorobutoxy)trimethylsilane** involves the silylation of 4-chloro-1-butanol with a suitable silylating agent, such as chlorotrimethylsilane, in the presence of a base.

Materials:

- 4-Chloro-1-butanol
- Chlorotrimethylsilane
- Anhydrous pyridine (or another suitable base like triethylamine)
- Anhydrous diethyl ether (or another suitable aprotic solvent)
- Anhydrous sodium sulfate (for drying)

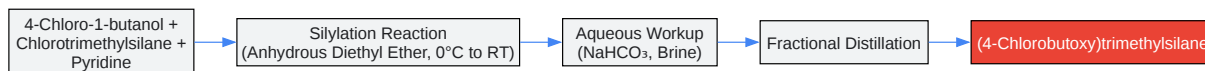
Procedure:

- To a stirred solution of 4-chloro-1-butanol and anhydrous pyridine in anhydrous diethyl ether, cooled in an ice bath, add chlorotrimethylsilane dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.

- Purify the crude product by fractional distillation under reduced pressure to obtain pure **(4-Chlorobutoxy)trimethylsilane**.

## Visualizations

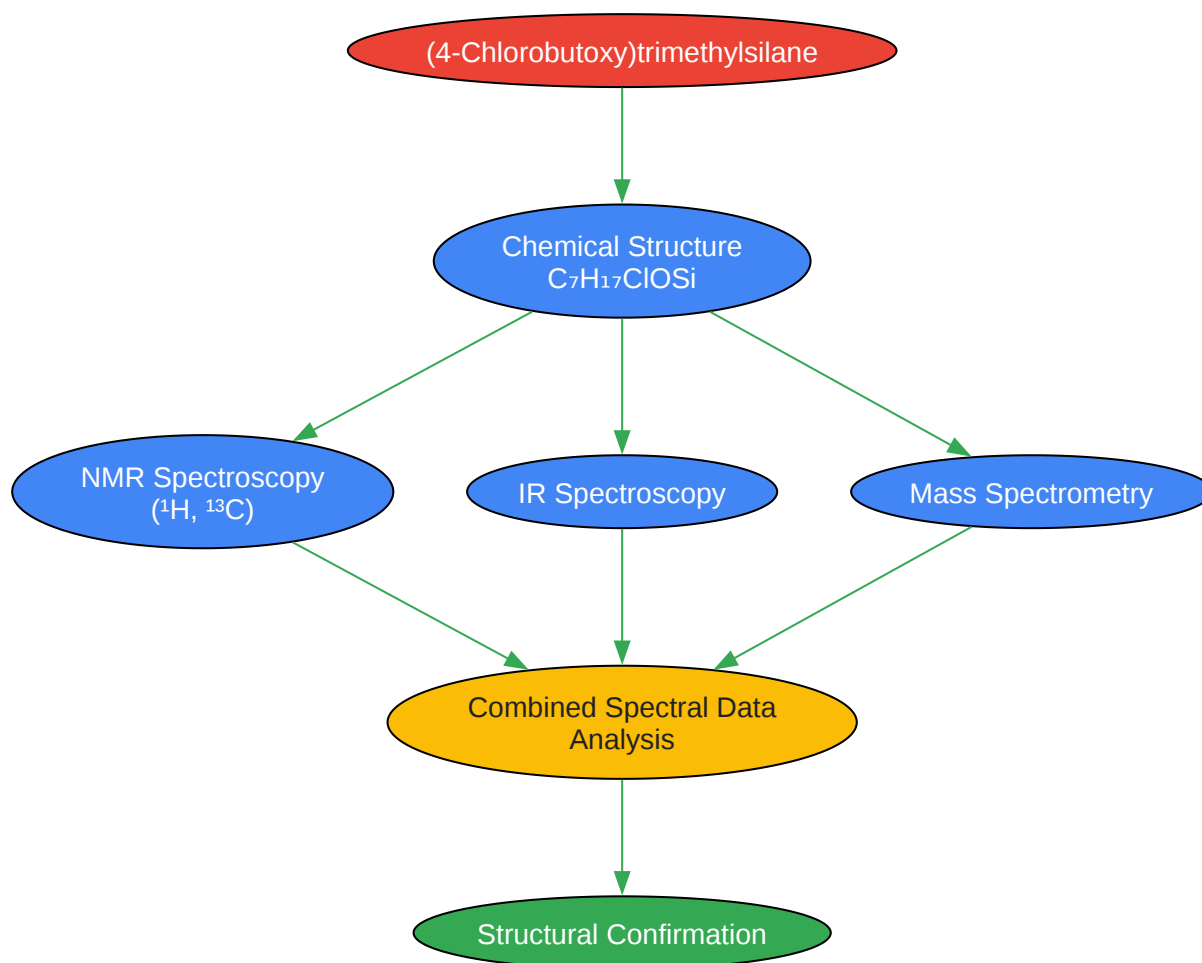
### Synthesis Workflow



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Caption: A simplified workflow for the synthesis of **(4-Chlorobutoxy)trimethylsilane**.

## Logical Relationship of Spectral Data



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Caption: The logical flow for structural confirmation using various spectral techniques.

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## References

- 1. 4-Chlorobutoxy(trimethyl)silane, 13617-19-1 | BroadPharm [broadpharm.com]
- 2. (4-Chlorobutoxy)trimethylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
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